Cas no 2091639-38-0 (4-(Sec-butyl)-6-chloro-2-methylpyrimidine)

4-(Sec-butyl)-6-chloro-2-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-(sec-butyl)-6-chloro-2-methylpyrimidine
- 4-butan-2-yl-6-chloro-2-methylpyrimidine
- 4-(Sec-butyl)-6-chloro-2-methylpyrimidine
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- Inchi: 1S/C9H13ClN2/c1-4-6(2)8-5-9(10)12-7(3)11-8/h5-6H,4H2,1-3H3
- InChI Key: WZKBYSLKMQRWSF-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(C)CC)=NC(C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Topological Polar Surface Area: 25.8
- XLogP3: 3.1
4-(Sec-butyl)-6-chloro-2-methylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1614103-0.5g |
4-(butan-2-yl)-6-chloro-2-methylpyrimidine |
2091639-38-0 | 0.5g |
$1234.0 | 2023-07-04 | ||
Enamine | EN300-1614103-0.1g |
4-(butan-2-yl)-6-chloro-2-methylpyrimidine |
2091639-38-0 | 0.1g |
$1131.0 | 2023-07-04 | ||
Enamine | EN300-1614103-5.0g |
4-(butan-2-yl)-6-chloro-2-methylpyrimidine |
2091639-38-0 | 5.0g |
$3728.0 | 2023-07-04 | ||
TRC | S246891-500mg |
4-(sec-butyl)-6-chloro-2-methylpyrimidine |
2091639-38-0 | 500mg |
$ 320.00 | 2022-06-03 | ||
Life Chemicals | F1967-4211-0.5g |
4-(sec-butyl)-6-chloro-2-methylpyrimidine |
2091639-38-0 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F1967-4211-10g |
4-(sec-butyl)-6-chloro-2-methylpyrimidine |
2091639-38-0 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | S246891-1g |
4-(sec-butyl)-6-chloro-2-methylpyrimidine |
2091639-38-0 | 1g |
$ 475.00 | 2022-06-03 | ||
Enamine | EN300-1614103-0.25g |
4-(butan-2-yl)-6-chloro-2-methylpyrimidine |
2091639-38-0 | 0.25g |
$1183.0 | 2023-07-04 | ||
Enamine | EN300-1614103-250mg |
4-(butan-2-yl)-6-chloro-2-methylpyrimidine |
2091639-38-0 | 250mg |
$774.0 | 2023-09-23 | ||
Enamine | EN300-1614103-50mg |
4-(butan-2-yl)-6-chloro-2-methylpyrimidine |
2091639-38-0 | 50mg |
$707.0 | 2023-09-23 |
4-(Sec-butyl)-6-chloro-2-methylpyrimidine Related Literature
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
Additional information on 4-(Sec-butyl)-6-chloro-2-methylpyrimidine
Professional Introduction to Compound with CAS No. 2091639-38-0 and Product Name: 4-(Sec-butyl)-6-chloro-2-methylpyrimidine
The compound identified by the CAS number 2091639-38-0 and the product name 4-(Sec-butyl)-6-chloro-2-methylpyrimidine represents a significant molecule in the realm of chemical and pharmaceutical research. This pyrimidine derivative, characterized by its specific structural motifs, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both a sec-butyl group and a chloro substituent on the pyrimidine ring imparts unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
In recent years, the field of medicinal chemistry has witnessed a surge in the exploration of heterocyclic compounds, particularly pyrimidines, due to their broad spectrum of biological activities. Pyrimidines are fundamental structural components of nucleic acids, and their derivatives have been extensively studied for their pharmacological properties. Among these derivatives, 4-(Sec-butyl)-6-chloro-2-methylpyrimidine stands out as a compound with promising potential in various therapeutic areas.
The sec-butyl group attached to the pyrimidine ring contributes to the compound's lipophilicity, which is a critical factor in drug absorption and distribution. Additionally, the chloro substituent at the 6-position can serve as a handle for further functionalization, allowing chemists to modify the molecule's properties and enhance its biological activity. These structural features make 4-(Sec-butyl)-6-chloro-2-methylpyrimidine a versatile intermediate in synthetic chemistry, particularly for the development of small-molecule inhibitors.
Recent advancements in drug discovery have highlighted the importance of targeting specific enzymes and receptors involved in disease pathways. Pyrimidine-based compounds have shown efficacy in inhibiting various enzymes, including kinases and polymerases, which are often overexpressed in cancer cells. The structural motif of 4-(Sec-butyl)-6-chloro-2-methylpyrimidine suggests that it could be modified to target such enzymes, potentially leading to the development of new anticancer agents.
Moreover, the compound's potential in antimicrobial applications cannot be overlooked. Pyrimidine derivatives have been explored for their activity against bacteria, fungi, and viruses. The unique combination of substituents in 4-(Sec-butyl)-6-chloro-2-methylpyrimidine may confer upon it the ability to disrupt microbial metabolic pathways, offering a novel approach to combat resistant infections.
From a synthetic chemistry perspective, 4-(Sec-butyl)-6-chloro-2-methylpyrimidine serves as an excellent starting material for constructing more complex molecules. The presence of reactive sites such as the chloro group allows for diverse chemical transformations, including nucleophilic substitution reactions, which can be harnessed to introduce additional functional groups. This flexibility is crucial for generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for drug development.
In conclusion, the compound with CAS number 2091639-38-0 and product name 4-(Sec-butyl)-6-chloro-2-methylpyrimidine represents a promising candidate in pharmaceutical research. Its unique structural features and potential biological activities position it as a valuable scaffold for designing novel therapeutic agents. As research continues to uncover new applications for pyrimidine derivatives, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.
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